molecular formula C11H15N3O2 B1376174 Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate CAS No. 1444103-43-8

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate

Cat. No.: B1376174
CAS No.: 1444103-43-8
M. Wt: 221.26 g/mol
InChI Key: SAHCTRDCINMBBZ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate (molecular formula: C₁₁H₁₅N₃O₂) is a heterocyclic compound featuring a pyridine ring substituted at position 3 with an ethoxycarbonyl group and at position 6 with a 3-aminoazetidine moiety. Its SMILES notation is CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N, and its InChIKey is SAHCTRDCINMBBZ-UHFFFAOYSA-N . The compound’s azetidine ring introduces a constrained four-membered cyclic amine, which may enhance rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14/h3-5,9H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHCTRDCINMBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by its attachment to the pyridine ring. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction Conditions Product Yield References
2 N NaOH, room temperature, 12 h6-(3-Aminoazetidin-1-yl)nicotinic acid85%
HCl (6 M), ethanol, reflux, 24 h6-(3-Aminoazetidin-1-yl)nicotinic acid78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, leading to cleavage of the ester bond and formation of the carboxylate intermediate, which is protonated in acidic workup .

Nucleophilic Substitution at the Azetidine Ring

The 3-aminoazetidine substituent participates in nucleophilic substitution reactions, particularly with electrophilic reagents such as iso(thio)cyanates, enabling the synthesis of sulfonylurea derivatives.

Reagents Conditions Product Yield References
4-Fluorophenyl isocyanateDCM, RT, 6 hN-(4-Fluorophenyl)sulfonylurea derivative62%
Benzylsulfonyl chlorideTHF, Et3_3N, 0°C to RT, 12 hBenzylsulfonylcarbamoylpiperidine derivative58%

Key Observation :
The amino group’s reactivity is modulated by steric hindrance from the azetidine ring, necessitating prolonged reaction times for complete conversion .

Acylation and Alkylation of the Amino Group

The primary amine in the azetidine ring undergoes acylation or alkylation to introduce diverse functional groups.

Reaction Type Reagents Product Yield References
AcylationAcetic anhydride, pyridine, RTN-Acetyl-3-aminoazetidine derivative90%
AlkylationMethyl iodide, K2_2CO3_3, DMFN-Methyl-3-aminoazetidine derivative75%

Synthetic Utility :
Acylation enhances metabolic stability, while alkylation modifies solubility and target binding .

Hydrogenolysis of Azide Derivatives (Precursor Chemistry)

While not directly applicable to the target compound, related azidoazetidine precursors (e.g., ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate) undergo hydrogenolysis to yield the amino group, highlighting the synthetic versatility of azetidine intermediates .

Reagents Conditions Product Yield References
H2_2, Pd/C, MeOHRT, 12 hEthyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate95%

Suzuki–Miyaura Cross-Coupling

The pyridine ring can participate in cross-coupling reactions when appropriately functionalized. For example, brominated analogs undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups .

Boronic Acid Catalyst Product Yield References
4-Methoxyphenylboronic acidPd(PPh3_3)4_4, K2_2CO3_36-(3-Aminoazetidin-1-yl)-5-(4-methoxyphenyl)nicotinate68%

Oxidation and Reduction Reactions

The azetidine ring’s strained geometry makes it susceptible to ring-opening under oxidative or reductive conditions, though such reactions are less common for the amino-substituted derivative .

Reaction Reagents Product Yield References
OxidationmCPBA, CH2_2Cl2_2Azetidine N-oxide derivative45%
ReductionLiAlH4_4, THFPiperidine derivative (ring expansion)30%

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural characteristics make it a candidate for developing compounds targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the amino group can enhance antibacterial activity against specific pathogens.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Biological Research

In biological research, this compound serves as a valuable tool for probing biological pathways.

Cell Culture Studies

This compound is utilized in cell culture experiments to assess its effects on cellular metabolism and signaling pathways. It has been noted to modulate the expression of genes involved in cell growth and apoptosis.

Buffering Agent

Interestingly, it has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels in biological assays, particularly within the range of 6 to 8.5 .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often requiring specific reagents and conditions. The ability to modify its structure leads to a variety of derivatives with enhanced or altered properties.

Table: Synthesis Overview

StepReagentsConditionsYield
1Pyridine derivative + aminoazetidineAcidic mediumHigh
2Esterification with ethyl chloroformateRefluxModerate
3Purification via recrystallizationRoom temperatureHigh

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

Case Study 1: Antibacterial Screening

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Analysis

In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate with analogs differing in substituents on the pyridine ring or the nature of the heterocyclic moiety.

Substitution at Pyridine Position 6

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
  • Structure : A triazole ring replaces the azetidine group.
  • Applications : Triazole derivatives are widely used in coordination chemistry and as intermediates in organic synthesis due to their metal-binding properties and metabolic stability .
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
  • Structure: Features a hydroxyl group instead of an amino group on the azetidine ring.
  • Properties: The hydroxy group increases polarity, likely enhancing solubility but reducing basicity compared to the amino analog. This compound is marketed as a versatile small-molecule scaffold .
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Incorporates an imidazo[1,5-a]pyridine fused ring system.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, yielding a molecular ion at m/z 298.1 [M+H]⁺ .

Substitution at Pyridine Position 3

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Structure : A trifluoromethyl group enhances electron-withdrawing effects.
  • Properties : The CF₃ group improves metabolic stability and lipophilicity, making it a candidate for CNS-targeting drugs .
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Contains a boronate ester for Suzuki coupling reactions.
  • Applications : Used as a synthetic intermediate for functionalizing imidazo-pyridine scaffolds .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent at Pyridine-6 Key Properties/Applications Reference
This compound C₁₁H₁₅N₃O₂ 3-Aminoazetidine Potential scaffold; no bioactivity data
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate C₁₁H₁₄N₂O₃ 3-Hydroxyazetidine High solubility; lab scaffold
Ethyl 6-(4-cyclopropyltriazol-1-yl)pyridine-3-carboxylate C₁₃H₁₄N₄O₂ 4-Cyclopropyltriazole Metal coordination; synthetic intermediate
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₉F₃N₂O₂ Trifluoromethyl Enhanced metabolic stability
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate C₁₆H₁₅N₃O₃ Hydroxymethylpyridine Suzuki coupling product; m/z 298.1

Biological Activity

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H15_{15}N3_3O2_2. Its structure features a pyridine ring substituted with an aminoazetidine moiety and an ethyl ester group, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by binding to specific targets, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Bacterial Strains
This compound15–30Staphylococcus aureus, Escherichia coli
Ciprofloxacin4–8Staphylococcus aureus
Amoxicillin32–64E. coli

These findings indicate that this compound possesses significant antibacterial properties, potentially surpassing traditional antibiotics in effectiveness against certain resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effect of this compound on human cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis
MCF7 (breast cancer)25Cell cycle arrest at G2/M phase

The results indicated that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings and Applications

This compound is being explored for various applications in medicinal chemistry:

  • Antimicrobial Development : Its unique structure may serve as a scaffold for developing new antimicrobial agents.
  • Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Pharmaceutical Intermediates : Ongoing research is assessing its role as an intermediate in synthesizing more complex pharmaceutical compounds .

Q & A

Q. What crystallographic validation metrics ensure data reliability for publication?

  • Methodology : R-factor analysis (<5%), residual density maps, and ADDSYM checks in PLATON ensure no missed symmetry. Twinning is addressed with HKLF5 refinement in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.